molecular formula C23H18Cl2N2O2 B11212693 9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-24-7

9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11212693
CAS No.: 303061-24-7
M. Wt: 425.3 g/mol
InChI Key: HCPSIQYAGJBZPL-UHFFFAOYSA-N
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Description

9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    9-Chloro: Indicates a chlorine atom at position 9.

    5-(3-chlorophenyl): Refers to a phenyl ring with a chlorine substituent at position 3.

    2-(4-methoxyphenyl): Describes another phenyl ring with a methoxy group at position 4.

    1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This part of the name signifies the fused pyrazolo-benzoxazine ring system.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a common approach:

    Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research laboratories often synthesize it using organic chemistry techniques.

Chemical Reactions Analysis

9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various reactions:

    Substitution Reactions: The chlorine atoms (at positions 9 and 3) can undergo substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents like Lewis acids, bases, and nucleophiles play a role.

    Major Products: These reactions yield derivatives with modified substituents or functional groups.

Scientific Research Applications

Researchers explore this compound in several fields:

    Chemistry: It serves as a building block for designing novel materials.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Studied for pharmacological properties (e.g., anti-inflammatory, anticancer).

    Industry: Used in the synthesis of specialized chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

CAS No.

303061-24-7

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

9-chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-17(25)7-10-22(19)29-23(27(21)26-20)15-3-2-4-16(24)11-15/h2-12,21,23H,13H2,1H3

InChI Key

HCPSIQYAGJBZPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl

Origin of Product

United States

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